molecular formula C19H18N2O5 B557730 Fmoc-D-asp-NH2 CAS No. 200335-41-7

Fmoc-D-asp-NH2

Cat. No. B557730
M. Wt: 354,36 g/mole
InChI Key: VHRMWRHTRSQVJJ-MRXNPFEDSA-N
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Description

Fmoc-D-asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Synthesis Analysis

Fmoc-Modified Amino Acids and Short Peptides are simple bio-inspired building blocks for the fabrication of functional materials . Fmoc is widely used as a main amine protecting group in peptide synthesis . The Fmoc group can be introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) .


Chemical Reactions Analysis

Fmoc-Asp-NH2 is a cleavable ADC linker used in the synthesis of antibody-drug conjugates (ADCs) .


Physical And Chemical Properties Analysis

The empirical formula of Fmoc-D-asp-NH2 is C19H18N2O5. Its CAS Number is 200335-40-6 and its molecular weight is 354.36 .

Scientific Research Applications

Cell Culture and Tissue Engineering

Fmoc-D-asp-NH2, along with similar dipeptides, has been utilized in creating hydrogels that mimic the extracellular matrix, supporting cell viability and growth. These hydrogels have been shown to effectively imitate the integrin-binding RGD peptide of fibronectin, facilitating cell culture applications without needing covalent connections between functional groups (Liyanage et al., 2015).

Drug Delivery Systems

In the context of drug delivery, Fmoc-D-asp-NH2 has been involved in the synthesis of oligopeptides aimed at bone targeting. Such peptides, when conjugated with drugs, show selective distribution to the bone, indicating potential for targeted therapy applications, particularly in treating conditions like osteoporosis without the adverse effects typically associated with systemic treatments (Sekido et al., 2001).

Peptide Synthesis and Modifications

The use of Fmoc-D-asp-NH2 in peptide synthesis has been demonstrated to provide advantages, particularly in the synthesis of peptides containing hydrophobic amino acids. Its application can lead to improved yields and purity of the synthesized peptides, overcoming challenges related to the coupling of hydrophobic amino acids (Rovero et al., 2009). Additionally, this derivative plays a role in the development of novel protecting groups that prevent aspartimide formation during peptide synthesis, enhancing the homogeneity and yield of aspartyl-containing peptides (Behrendt et al., 2015).

Environmental and Safety Applications

Beyond biomedical applications, research has explored the use of modified biochar composites for environmental remediation, such as arsenic removal from water. Although not directly involving Fmoc-D-asp-NH2, this research demonstrates the broader context in which similar chemical modifications are applied to address critical environmental safety issues (Lin et al., 2017).

Safety And Hazards

Fmoc-D-asp-NH2 is suspected of causing cancer. It is advised to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye. Use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Future Directions

The development of the fluorenylmethyloxycarbonyl protecting group (FMOC) and its move into organic synthesis methods represents a clear breakthrough in chemistry . Fmoc synthesis is highly versatile, offering many more synthetic options than alternative routes .

properties

IUPAC Name

(3R)-4-amino-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O5/c20-18(24)16(9-17(22)23)21-19(25)26-10-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15-16H,9-10H2,(H2,20,24)(H,21,25)(H,22,23)/t16-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHRMWRHTRSQVJJ-MRXNPFEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC(=O)O)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20427179
Record name Fmoc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

354.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fmoc-D-asp-NH2

CAS RN

200335-41-7
Record name Fmoc-D-aspartic acid alpha-amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20427179
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 200335-41-7
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